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molecular formula C9H16Si B8713898 Trimethyl((1-methylcyclopropyl)ethynyl)silane

Trimethyl((1-methylcyclopropyl)ethynyl)silane

Cat. No. B8713898
M. Wt: 152.31 g/mol
InChI Key: WOEZMTUQENTSJL-UHFFFAOYSA-N
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Patent
US09216972B2

Procedure details

A 2.5 M solution of n-butyllithium in hexanes (96 mL, 240 mmol) was slowly added over 30 min. to a stirred solution of (cyclopropylethynyl)trimethylsilane (16.6 g, 120 mmol) in diethyl ether (50 mL) at room temperature. After complete addition, the reaction mixture was stirred at room temperature overnight. The reaction mixture was cooled to −78° C. and dimethyl sulfate (13.6 mL, 144 mmol) was added slowly over 30 min. to the stirred solution. After complete addition, the reaction mixture was allowed to warm to room temperature and stirred at room temperature for 1 h. The reaction mixture was diluted with diethyl ether (150 mL) and quenched with a saturated aqueous solution of ammonium chloride. The organic layer was collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product mixture was further distilled to remove the lower boiling diethyl ether, hexanes, and unreacted starting material to give trimethyl((1-methylcyclopropyl)ethynyl)silane (15.7 g, 86% yield) as a clear yellow liquid. 1H NMR (400 MHz, CDCl3) δ ppm 04-0.06 (m, 9H), 0.45 (d, J=2.42 Hz, 2H), 2.78 (d, J=2.42 Hz, 2H), and 1.13 (s, 3H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[CH:6]1([C:9]#[C:10][Si:11]([CH3:14])([CH3:13])[CH3:12])[CH2:8][CH2:7]1.S(OC)(OC)(=O)=O>C(OCC)C>[CH3:12][Si:11]([CH3:14])([CH3:13])[C:10]#[C:9][C:6]1([CH3:1])[CH2:8][CH2:7]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
96 mL
Type
reactant
Smiles
Name
Quantity
16.6 g
Type
reactant
Smiles
C1(CC1)C#C[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
13.6 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −78° C.
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with a saturated aqueous solution of ammonium chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The product mixture was further distilled
CUSTOM
Type
CUSTOM
Details
to remove the

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C[Si](C#CC1(CC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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